molecular formula C8H13NO B15225871 5-Azaspiro[2.6]nonan-4-one

5-Azaspiro[2.6]nonan-4-one

Cat. No.: B15225871
M. Wt: 139.19 g/mol
InChI Key: PSJBFXAPZNTBHI-UHFFFAOYSA-N
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Description

5-Azaspiro[2.6]nonan-4-one is a spirocyclic compound with the molecular formula C₈H₁₃NO. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.6]nonan-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the condensation of appropriate precursors under controlled conditions to form the spirocyclic core. For example, the reaction of a suitable amine with a ketone can lead to the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized synthetic routes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.6]nonan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

5-Azaspiro[2.6]nonan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.6]nonan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

5-azaspiro[2.6]nonan-4-one

InChI

InChI=1S/C8H13NO/c10-7-8(4-5-8)3-1-2-6-9-7/h1-6H2,(H,9,10)

InChI Key

PSJBFXAPZNTBHI-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C2(C1)CC2

Origin of Product

United States

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